![molecular formula C6H7NO2 B2544296 5-Ethyl-1,2-oxazole-4-carbaldehyde CAS No. 1368006-57-8](/img/structure/B2544296.png)
5-Ethyl-1,2-oxazole-4-carbaldehyde
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Overview
Description
5-Ethyl-1,2-oxazole-4-carbaldehyde is a chemical compound . It is an oxazole derivative, which is a class of compounds that have gained attention in recent times due to their increasing importance in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular formula of 5-Ethyl-1,2-oxazole-4-carbaldehyde is C6H7NO2 . Oxazoles are a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Scientific Research Applications
Bioactive Fungal Metabolites
5-Ethyl-1,2-oxazole-4-carbaldehyde could be used in the synthesis of bioactive fungal metabolites. For instance, oxazole carboxylic acid derivatives have been isolated from the plant pathogenic fungus Phoma macrostoma . These compounds have shown antimicrobial activities against a panel of bacteria and fungi .
Antimicrobial Activity
Compounds derived from 5-Ethyl-1,2-oxazole-4-carbaldehyde have shown weak-to-moderate antimicrobial activity . They have also exhibited anti-biofilm activities, inhibiting the biofilm formation of Staphylococcus aureus .
Cytotoxic Activity
Some compounds derived from 5-Ethyl-1,2-oxazole-4-carbaldehyde have shown weak cytotoxic activity against tested cancer cell lines .
Synthesis of Oxazoles
5-Ethyl-1,2-oxazole-4-carbaldehyde could be used in the synthesis of oxazoles, which are an important class of biologically active compounds in pharmaceutical chemistry . Oxazoles have been extensively studied for their many biological and pharmacological activities .
Use of Magnetic Nanocatalysts
Magnetic nanocatalysts have been used in the synthesis of various derivatives of oxazoles . 5-Ethyl-1,2-oxazole-4-carbaldehyde could potentially be used in such reactions.
Anticancer Evaluation
Compounds derived from 5-Ethyl-1,2-oxazole-4-carbaldehyde have been evaluated for their anticancer properties .
Future Directions
Oxazole derivatives, such as 5-Ethyl-1,2-oxazole-4-carbaldehyde, have a wide spectrum of biological activities which drew the attention of researchers around the globe . They are used as intermediates for the synthesis of new chemical entities in medicinal chemistry . Therefore, the future directions in the study of this compound could involve exploring its potential biological activities and applications in medicinal chemistry.
properties
IUPAC Name |
5-ethyl-1,2-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-2-6-5(4-8)3-7-9-6/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHPKHVPBVRNJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NO1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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